molecular formula C14H25N3O6S B1329971 Glutathione diethyl ester CAS No. 97451-40-6

Glutathione diethyl ester

Cat. No. B1329971
CAS RN: 97451-40-6
M. Wt: 363.43 g/mol
InChI Key: IYXATRBAHYMOQL-UWVGGRQHSA-N
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Description

Glutathione diethyl ester is a delivery agent for glutathione monoester, and thus for glutathione, in human cells. It could serve to decrease oxidative stress and toxicity . It is a hydrophilic derivative of the protein tyrosine phosphatase inhibitor phenylarsine oxide (PAO). It inhibits angiogenesis and tumor growth .


Synthesis Analysis

Oxidized L-glutathione was esterified to the tetra methyl ester using thionyl chloride in methanol solvent. Other alcohols were tested and the reaction progress was monitored via ESI-MS. This procedure proved to be compatible with other small peptides not containing serine and cysteine residues .


Chemical Reactions Analysis

High-performance liquid chromatography was employed in both reverse phase and hydrophilic interaction modes. Electrochemical methods exploited the redox activity of glutathione to allow for quantification by different electrodes after chemical modification, including glassy carbon, carbon paste, and nanocomposite electrodes .

Scientific Research Applications

Glutathione diethyl ester is a derivative of Glutathione (GSH), a tripeptide composed of cysteine, glutamate, and glycine . GSH is a key antioxidant in the body and serves crucial roles in maintaining intracellular thiol status and in detoxifying electrophilic metabolites as well as xenobiotics .

In scientific research, Glutathione diethyl ester has been found to be effectively transported into various types of cells and converted intracellularly into glutathione . This makes it useful for the prevention of oxidative stress, certain toxicities, and for the treatment of glutathione deficiency .

  • Summary of the Application : Glutathione diethyl ester is used to increase cellular glutathione levels. This is important because in most diseases where oxidative stress is thought to play a pathogenic role, GSH concentration is significantly reduced, making cells more susceptible to oxidative damage .
  • Methods of Application or Experimental Procedures : Glutathione diethyl ester is transported into human cells much more effectively than the corresponding monoethyl ester . Once inside the cells, it is rapidly converted to the monoester, which then provides the cells with a means of producing glutathione over a period of time .
  • Results or Outcomes : The use of Glutathione diethyl ester has been found to be highly effective as a delivery agent for glutathione monoester, and thus for glutathione, in human cells. This could serve to decrease oxidative stress and toxicity .
    • Summary of the Application : Glutathione diethyl ester has been used in medicinal chemistry interventions. Increased levels of GSH and GSH related systems in cancer have been employed as a basis for anticancer prodrug activation, anticancer drug delivery, and anticancer drug development .
    • Methods of Application or Experimental Procedures : The enriched GSH transporters in the blood-brain barrier have been effectively employed for the design of brain targeting prodrugs and brain drug delivery systems .
    • Results or Outcomes : A glutathione conjugate can serve as a marker for the presence of a reactive electrophile providing valid information for the evaluation of a drug candidate .
    • Summary of the Application : Glutathione diethyl ester is used for decreasing oxidative stress and toxicity .
    • Methods of Application or Experimental Procedures : Human cells transport glutathione diethyl ester much more effectively than the corresponding monoethyl ester . Hence, the diethyl ester of glutathione could be used for decreasing oxidative stress and toxicity .
    • Results or Outcomes : The use of Glutathione diethyl ester has been found to be highly effective as a delivery agent for glutathione monoester, and thus for glutathione, in human cells .
    • Summary of the Application : Glutathione diethyl ester has been used in neurology for the treatment of neurodegenerative diseases. The brain is particularly susceptible to oxidative stress, and increasing glutathione levels can help protect against this .
    • Methods of Application or Experimental Procedures : Glutathione diethyl ester is transported into brain cells where it is converted into glutathione, helping to increase the overall levels of this important antioxidant .
    • Results or Outcomes : Increased levels of glutathione in the brain can help to reduce oxidative stress, potentially slowing the progression of neurodegenerative diseases .
    • Summary of the Application : Glutathione diethyl ester can be used to boost the immune system. Glutathione plays a crucial role in the functioning of the body’s immune response .
    • Methods of Application or Experimental Procedures : Glutathione diethyl ester is transported into immune cells where it is converted into glutathione, thereby enhancing the body’s immune response .
    • Results or Outcomes : Increased levels of glutathione in immune cells can help to enhance the body’s immune response, potentially improving the body’s ability to fight off infections and diseases .

Safety And Hazards

The safety data sheet suggests wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding contact with skin, eyes or clothing, avoiding ingestion and inhalation, avoiding dust formation, and keeping containers tightly closed in a dry, cool, and well-ventilated place .

Future Directions

The GSH-peptidomimetic that draws most attention is γ-glutamyl cysteinyl phenyl glycyl diethyl ester or TER199, also known as TLK199, a selective inhibitor of glutathione transferase P1-1. It acts on MAPK signaling pathway by disrupting JNK:GSTP1 protein-protein interaction, hence activating the kinase cascade . Esterification of the molecule has been an effective means to address this issue. Esterification turns GSH into a more hydrophobic monocarboxylic acid molecule or a noncarboxylic acid molecule. Both monoester (monomethyl, monoethyl, monoisopropyl esters) and diester (diethyl ester) of GSH have been studied .

properties

IUPAC Name

ethyl (2S)-2-amino-5-[[(2R)-1-[(2-ethoxy-2-oxoethyl)amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N3O6S/c1-3-22-12(19)7-16-13(20)10(8-24)17-11(18)6-5-9(15)14(21)23-4-2/h9-10,24H,3-8,15H2,1-2H3,(H,16,20)(H,17,18)/t9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYXATRBAHYMOQL-UWVGGRQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C(CS)NC(=O)CCC(C(=O)OCC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CNC(=O)[C@H](CS)NC(=O)CC[C@@H](C(=O)OCC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80242981
Record name Glutathione diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80242981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glutathione diethyl ester

CAS RN

97451-40-6
Record name Glutathione diethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097451406
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glutathione diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80242981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
204
Citations
EJ Levy, ME Anderson… - Proceedings of the …, 1993 - National Acad Sciences
… glutathione diethyl ester much more effectively than the corresponding monoethyl (glycyl) ester. Human cells rapidly convert glutathione diethyl ester to … that glutathione diethyl ester is …
Number of citations: 156 www.pnas.org
EJ Levy, ME Anderson, A Meister - Methods in enzymology, 1994 - Elsevier
… Studies indicate that glutathione diethyl ester is effectively … from these species lacks glutathione diethyl ester a-esterase; thus… studies on the in vivo disposition of glutathione diethyl ester. …
Number of citations: 14 www.sciencedirect.com
ME Anderson, F Powrie, RN Puri, A Meister - Archives of biochemistry and …, 1985 - Elsevier
Glutathione monoethyl ester (l-γ-glutamyl-l-cysteinylglycyl ethyl ester), in contrast to glutathione itself, is effectively transported into many types of cells. The ester is converted …
Number of citations: 469 www.sciencedirect.com
HS Minhas, PJ Thornalley - Biochemical pharmacology, 1995 - Elsevier
… Reduced glutathione, and monoethyl and diethyl ester derivatives all increased the cellular concentration of cysteine; reduced glutathione diethyl ester also increased the cellular …
Number of citations: 29 www.sciencedirect.com
I Grattagliano, P Wieland, C Schranz… - Pharmacology & …, 1994 - Wiley Online Library
Glutathione (GSH) plays an important role in the detoxification of reactive metabolites of oxygen and xenobiotics and as a source of cysteine. Since several clinical situations …
Number of citations: 16 onlinelibrary.wiley.com
EB Campbell, OW Griffith - Analytical biochemistry, 1989 - Elsevier
Glutathione monoethyl ester (l-γ-glutamyl-l-cysteinylglycine ethyl ester) was shown by RN Puri and A. Meister (1983, Proc. Natl. Acad. Sci. USA 80, 5258–5260) to be taken up by …
Number of citations: 28 www.sciencedirect.com
ME Anderson, EJ Levy, A Meister - Methods in enzymology, 1994 - Elsevier
… Glutathione diethyl ester, like glutathione mono(glycyl) esters… intraperitoneaUy with glutathione diethyl ester, the tissue … ; for this reason, glutathione diethyl ester would be expected …
Number of citations: 32 www.sciencedirect.com
ME Anderson, A Meister - Analytical biochemistry, 1989 - Elsevier
… Glutathione diethyl ester hydrochloride may be obtained as described (3). Substitution of … The a-ester moiety of glutathione diethyl ester is very susceptible to hydrolysis and is thus …
Number of citations: 215 www.sciencedirect.com
PJ Thornalley, MJ Ladan, SJS Ridgway… - Journal of medicinal …, 1996 - ACS Publications
S-(p-Bromobenzyl)glutathione is a competitive inhibitor of human glyoxalase I which is part of the cytosolic glyoxalase system. It may be delivered into the cytosol of cells by …
Number of citations: 46 pubs.acs.org
ME Anderson - Advances in pharmacology, 1996 - Elsevier
… Transport of glutathione diethyl ester … Preparation and properties of glutathione diethyl ester and related derivatives. Methods Enzymol. 234, 499-505. …
Number of citations: 253 www.sciencedirect.com

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